tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride
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Overview
Description
tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride typically involves the reaction of tert-butyl carbamate with 2-methyl-4-(methylamino)butan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the removal of the carbamate group.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential use as a prodrug, where the carbamate group can be hydrolyzed to release the active drug.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
- Evaluated for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the production of polymers and other materials with specific properties.
- Applied in the development of coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride involves its interaction with specific molecular targets. The carbamate group can be hydrolyzed by enzymes such as esterases, releasing the active compound. This active compound can then interact with its molecular targets, such as receptors or enzymes, to exert its effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
- tert-butylN-[2-(methylamino)ethyl]carbamate
- tert-butylN-[2-(methylamino)propyl]carbamate
- tert-butylN-[2-(methylamino)butyl]carbamate
Comparison:
- Compared to other similar compounds, it may exhibit different reactivity and stability due to the steric and electronic effects of the substituents.
- Its pharmacokinetic properties and interactions with biological targets may also differ, making it suitable for specific applications .
tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride: is unique due to the presence of the 2-methyl-4-(methylamino)butan-2-yl group, which imparts specific chemical and biological properties.
Properties
CAS No. |
2825006-09-3 |
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Molecular Formula |
C11H25ClN2O2 |
Molecular Weight |
252.78 g/mol |
IUPAC Name |
tert-butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H24N2O2.ClH/c1-10(2,3)15-9(14)13-11(4,5)7-8-12-6;/h12H,7-8H2,1-6H3,(H,13,14);1H |
InChI Key |
XNSRFQRWHXFVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCNC.Cl |
Origin of Product |
United States |
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